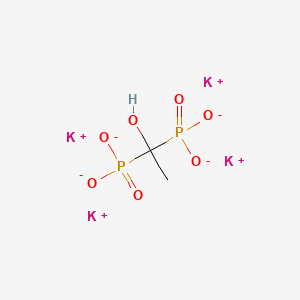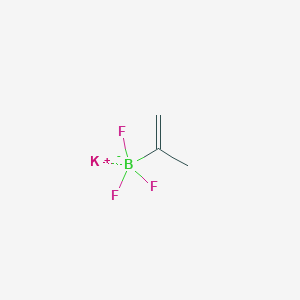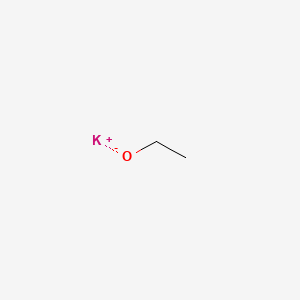
三(4-乙炔基苯基)胺
描述
Tris(4-ethynylphenyl)amine, also known as tris(4-ethynylphenyl)amine, is an aromatic organic compound with three ethynyl groups attached to a phenyl ring. It is used in a variety of applications, including organic synthesis, pharmaceuticals, and materials science. It is also used as an intermediate in the synthesis of other compounds.
科学研究应用
Photoreduction of CO2 to CO
- Scientific Field: Green Chemistry
- Application Summary: Tris(4-ethynylphenyl)amine is used in the synthesis of conjugated microporous polymers (CMPs), which can efficiently catalyze the reduction of CO2 to CO using water vapor as an electron donor under ambient conditions without adding any co-catalyst .
- Methods of Application: The compound is prepared by the Pd(II)-catalyzed coupling of tris(4-bromophenyl)amine and ethynyltrimethylsilane and subsequent deprotection promoted by K2CO3 .
- Results or Outcomes: Nearly 100% selectivity and a high CO production rate of 37.15 mol h−1g−1 are obtained for OXD-TPA .
Synthesis of Covalent Organic Frameworks (COFs)
- Scientific Field: Materials Science
- Application Summary: Tris(4-ethynylphenyl)amine can undergo various reactions for synthesising COFs, including the Sonogashira reaction and click polymerisation .
- Methods of Application: By reacting tris(4-ethynylphenyl)amine with tetrakis(bromophenyl)ethene using the Sonogashira reaction, an aggregation-induced emission (AIE) COF material can be produced .
- Results or Outcomes: The resulting COF exhibits an efficiency of electrochemiluminescence of 1.72% .
Synthesis of Nanostructured Magnetoceramics
- Scientific Field: Nanotechnology
- Application Summary: Tris(4-ethynylphenyl)amine can react with ferrocene diazides for polytriazoles via azide-alkyne cycloaddition (click reaction). These hyperbranched polytriazoles act as precursors for nanostructured magnetoceramics .
- Methods of Application: The reaction involves the use of ferrocene diazides and tris(4-ethynylphenyl)amine .
- Results or Outcomes: The resulting hyperbranched polytriazoles act as precursors for nanostructured magnetoceramics .
Synthesis of Porous Aromatic Frameworks (PAFs)
- Scientific Field: Materials Science
- Application Summary: Tris(4-ethynylphenyl)amine is used in the synthesis of porous aromatic frameworks (PAFs) via Sonogashira–Hagihara coupling reactions .
- Methods of Application: The compound is reacted with various aryl halides .
- Results or Outcomes: The resulting PAFs can be used for carbon dioxide capture .
Formation of Ru-acetylide MOFs
- Scientific Field: Organometallic Chemistry
- Application Summary: Tris(4-ethynylphenyl)amine can react with ruthenium (Ru), resulting in the formation of a Ru-acetylide MOF .
- Methods of Application: The reaction involves the use of ruthenium .
- Results or Outcomes: The product has multistep reversible redox behaviour .
Synthesis of Fluorophores
- Scientific Field: Organic Chemistry
- Application Summary: Tris(4-ethynylphenyl)amine can be used in the synthesis of fluorophores .
- Methods of Application: The compound is used in the synthesis of luminescent solar concentrators .
- Results or Outcomes: The resulting fluorophores exhibit high performance in luminescent solar concentrators .
Synthesis of Luminescent Solar Concentrators
- Scientific Field: Renewable Energy
- Application Summary: Tris(4-ethynylphenyl)amine is used in the synthesis of fluorophores, which are used in luminescent solar concentrators .
- Methods of Application: The compound is used in the synthesis of luminescent solar concentrators .
- Results or Outcomes: The resulting fluorophores exhibit high performance in luminescent solar concentrators .
Synthesis of Hyperbranched Polytriazoles
- Scientific Field: Polymer Chemistry
- Application Summary: Tris(4-ethynylphenyl)amine can react with ferrocene diazides for polytriazoles via azide-alkyne cycloaddition (click reaction). These hyperbranched polytriazoles act as precursors for nanostructured magnetoceramics .
- Methods of Application: The reaction involves the use of ferrocene diazides .
- Results or Outcomes: The resulting hyperbranched polytriazoles act as precursors for nanostructured magnetoceramics .
Synthesis of Organoruthenium Dendrimers
- Scientific Field: Organometallic Chemistry
- Application Summary: Tris(4-ethynylphenyl)amine can react with ruthenium (Ru), resulting in the formation of organoruthenium dendrimers .
- Methods of Application: The reaction involves the use of ruthenium .
- Results or Outcomes: The product has multistep reversible redox behaviour .
属性
IUPAC Name |
4-ethynyl-N,N-bis(4-ethynylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N/c1-4-19-7-13-22(14-8-19)25(23-15-9-20(5-2)10-16-23)24-17-11-21(6-3)12-18-24/h1-3,7-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGICIDGCKPUALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C#C)C3=CC=C(C=C3)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634194 | |
| Record name | 4-Ethynyl-N,N-bis(4-ethynylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-ethynylphenyl)amine | |
CAS RN |
189178-09-4 | |
| Record name | 4-Ethynyl-N,N-bis(4-ethynylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(4-ethynylphenyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-1,2-diphenyl-1H-benzo[d]imidazole](/img/structure/B1592665.png)







![O-Allyl-N-[(9-anthracenyl)methyl]cinchonidium bromide](/img/structure/B1592677.png)



![2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592683.png)